Cas no 1016822-98-2 (Benzeneacetic acid, α-(3-methylbutoxy)-)

Benzeneacetic acid, α-(3-methylbutoxy)- 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, α-(3-methylbutoxy)-
- 2-(3-methylbutoxy)-2-phenylacetic acid
- Z316259106
-
- インチ: 1S/C13H18O3/c1-10(2)8-9-16-12(13(14)15)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15)
- InChIKey: FGHDZIRKBRPXGB-UHFFFAOYSA-N
- ほほえんだ: O(C(C(=O)O)C1C=CC=CC=1)CCC(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 207
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 46.5
Benzeneacetic acid, α-(3-methylbutoxy)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-705577-0.05g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
Enamine | EN300-705577-2.5g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
Enamine | EN300-705577-10.0g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95.0% | 10.0g |
$1101.0 | 2025-03-21 | |
Enamine | EN300-705577-0.5g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
1PlusChem | 1P01EKRW-100mg |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95% | 100mg |
$140.00 | 2023-12-27 | |
Aaron | AR01EL08-5g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95% | 5g |
$1047.00 | 2023-12-16 | |
Aaron | AR01EL08-100mg |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95% | 100mg |
$116.00 | 2025-02-14 | |
1PlusChem | 1P01EKRW-5g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95% | 5g |
$981.00 | 2023-12-27 | |
Enamine | EN300-705577-0.25g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
Enamine | EN300-705577-5.0g |
2-(3-methylbutoxy)-2-phenylacetic acid |
1016822-98-2 | 95.0% | 5.0g |
$743.0 | 2025-03-21 |
Benzeneacetic acid, α-(3-methylbutoxy)- 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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5. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
Benzeneacetic acid, α-(3-methylbutoxy)-に関する追加情報
Benzeneacetic acid, α-(3-methylbutoxy)- (CAS No. 1016822-98-2): A Comprehensive Overview
Benzeneacetic acid, α-(3-methylbutoxy)-, identified by its Chemical Abstracts Service (CAS) number 1016822-98-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in various scientific domains. The molecular structure of Benzeneacetic acid, α-(3-methylbutoxy)- consists of a benzene ring substituted with an acetic acid moiety and an α-(3-methylbutoxy) group, which contributes to its distinct chemical properties and reactivity.
The synthesis and characterization of Benzeneacetic acid, α-(3-methylbutoxy)- have been subjects of extensive research. The introduction of the α-(3-methylbutoxy) group into the benzeneacetic acid backbone introduces a new dimension of chemical functionality, making it a versatile intermediate in the synthesis of more complex molecules. This modification enhances the compound's solubility and reactivity, making it particularly useful in pharmaceutical applications where bioavailability and metabolic stability are critical factors.
In recent years, the pharmaceutical industry has seen a surge in the development of novel compounds derived from benzeneacetic acid derivatives. The structural motif of Benzeneacetic acid, α-(3-methylbutoxy)- has been explored for its potential in modulating various biological pathways. Specifically, researchers have been investigating its role in the development of drugs targeting neurological disorders. The compound's ability to interact with specific enzymes and receptors has opened up new avenues for therapeutic intervention.
One of the most compelling aspects of Benzeneacetic acid, α-(3-methylbutoxy)- is its potential as a scaffold for drug design. The benzene ring provides a stable aromatic core, while the acetic acid and α-(3-methylbutoxy) groups offer sites for further functionalization. This flexibility has allowed chemists to tailor the compound's properties to meet specific pharmacological requirements. For instance, modifications to the α-(3-methylbutoxy) group can influence the compound's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) profiles.
The latest research in this field has highlighted the compound's role in developing novel anti-inflammatory agents. Inflammatory processes are central to many chronic diseases, and inhibiting key inflammatory pathways has become a major focus in drug discovery. Studies have shown that derivatives of Benzeneacetic acid, α-(3-methylbutoxy)- can modulate inflammatory responses by interacting with cyclooxygenase (COX) enzymes and other inflammatory mediators. This has led to the development of promising lead compounds for further optimization.
Another area where Benzeneacetic acid, α-(3-methylbutoxy)- has shown promise is in the treatment of metabolic disorders. Obesity and type 2 diabetes are global health challenges, and finding effective treatments remains a priority. Research indicates that this compound can influence lipid metabolism by interacting with peroxisome proliferator-activated receptors (PPARs), which are key regulators of fat storage and glucose homeostasis. By modulating PPAR activity, Benzeneacetic acid, α-(3-methylbutoxy)- derivatives may offer a new therapeutic approach to managing these conditions.
The synthetic pathways for producing Benzeneacetic acid, α-(3-methylbutoxy)- have also been refined in recent years. Advances in catalytic methods have enabled more efficient and sustainable synthesis routes. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the α-(3-methylbutoxy) group onto the benzene ring with high selectivity and yield. These improvements not only enhance the practicality of producing the compound but also align with green chemistry principles by reducing waste and energy consumption.
In addition to its pharmaceutical applications, Benzeneacetic acid, α-(3-methylbutoxy)- has found utility in materials science. Its unique chemical properties make it a valuable building block for designing advanced materials with specific functionalities. For instance, researchers have explored its use in creating polymers with enhanced thermal stability or biodegradability. These materials could find applications in industries ranging from packaging to electronics.
The future prospects for Benzeneacetic acid, α-(3-methylbutoxy)- are promising as ongoing research continues to uncover new applications and refine synthetic methodologies. Collaborative efforts between chemists, biologists, and pharmacologists are likely to drive further innovation in this field. As our understanding of biological systems grows more sophisticated, compounds like this will play an increasingly important role in developing targeted therapies.
In conclusion, Benzeneacetic acid, α-(3-methylbutoxy)- (CAS No. 1016822-98-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, while its biological activity opens up new possibilities for drug development. As research progresses,this compound is poised to make substantial contributions to medicine、materials science,and beyond.
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